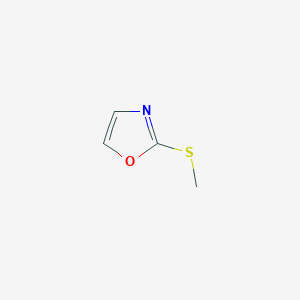

2-(Methylthio)oxazole

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-methylsulfanyl-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NOS/c1-7-4-5-2-3-6-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVLXLLHKDRNMGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50448675 | |

| Record name | Oxazole, 2-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50448675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201017-90-5 | |

| Record name | Oxazole, 2-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50448675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Advanced Synthetic Methodologies and Chemical Transformations of 2 Methylthio Oxazole

Direct Synthesis Strategies for 2-(Methylthio)oxazole and its Derivatives

Direct synthesis strategies for this compound often involve the formation of the oxazole (B20620) ring from acyclic precursors that already contain the necessary carbon, nitrogen, and oxygen atoms, along with the methylthio group or a precursor to it.

Cyclization Reactions in Oxazole Ring Formation

Cyclization reactions are fundamental to forming the oxazole core. These reactions typically involve the formation of two new bonds to create the five-membered heterocyclic ring.

Intramolecular nucleophilic substitution is a key mechanism in the formation of the oxazole ring. This process involves a nucleophilic atom within a molecule attacking an electrophilic center in the same molecule, leading to ring closure. For the synthesis of 2-(methylthio)oxazoles, this can involve the oxygen of an amide or enol attacking a carbon atom, often facilitated by a leaving group.

A common approach involves the cyclization of α-acylamino ketones, a method known as the Robinson-Gabriel synthesis. pharmaguideline.com In the context of this compound, a precursor bearing a methylthio-containing acyl group would undergo dehydration and cyclization to form the desired oxazole.

While direct reactions of N-methylthioacetamide with generic electrophiles to form this compound are not extensively detailed in the provided context, the principle of using a thioamide precursor is a valid synthetic strategy for related thiazoles, which can be conceptually analogous. For oxazole synthesis, a more common pathway involves the reaction of an α-haloketone with a primary amide. pharmaguideline.com In a hypothetical adaptation for this compound, one might envision the reaction of an appropriate α-haloketone with a methylthio-containing amide, followed by cyclization.

The reaction of methyl mercaptan with a suitable oxazoline (B21484) precursor presents another synthetic route. Oxazolines, being partially saturated analogs of oxazoles, can be oxidized to form the aromatic oxazole ring. If an oxazoline precursor is functionalized with a good leaving group at the 2-position, nucleophilic substitution with methyl mercaptan (or its conjugate base, methanethiolate) could introduce the methylthio group prior to or after the oxidation step.

Research into the synthesis of methyl mercaptan itself has explored pathways from H₂S-containing syngas over catalysts, indicating its availability as a reagent for such reactions. nih.govresearchgate.net

Acid-catalyzed condensation reactions are a cornerstone of oxazole synthesis. These reactions typically involve the condensation of two molecules with the elimination of a small molecule, such as water. For instance, the reaction of an α-hydroxyamino ketone with an aldehyde in the presence of sulfuric acid and acetic anhydride (B1165640) can yield an oxazole. pharmaguideline.com To synthesize a this compound via this route, a methylthio-substituted aldehyde or a related carbonyl compound would be required.

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product |

| α-Acylamino ketone (with methylthio group) | Dehydrating agent (e.g., H₂SO₄, POCl₃) | This compound derivative | |

| α-Hydroxyamino ketone | Methylthio-containing aldehyde | Sulfuric acid, Acetic anhydride | This compound derivative |

While the primary focus is on this compound, the synthesis of related benzofused systems provides valuable insights into cyclization strategies. The cyclocondensation of 2-aminothiophenol (B119425) with various reagents is a well-established method for synthesizing 2-substituted benzothiazoles. mdpi.comnih.govnih.govmdpi.comekb.eg Although this directly yields benzothiazoles, the analogous reaction of 2-aminophenol (B121084) would lead to benzoxazoles.

For instance, the reaction of 2-aminophenol with a thiourea (B124793) derivative under appropriate conditions could conceptually lead to a 2-aminobenzoxazole, which might then be chemically modified to introduce a methylthio group. More directly, reacting 2-aminophenol with a reagent that can provide the C-S(Me) unit would be a plausible route to 2-(methylthio)benzoxazole. A silver-catalyzed tandem condensation reaction of 2-aminophenols with formaldehyde (B43269) and benzenethiols has been shown to produce 2-(phenylsulfinyl)benzo[d]oxazole derivatives, highlighting the feasibility of forming a C-S bond at the 2-position of the benzoxazole (B165842) ring. nih.gov

| Reactant 1 | Reactant 2 | Reagent/Catalyst | Product Type | Yield Range |

| 2-Aminothiophenol | Ketones | - | 2-Substituted Benzothiazoles | - |

| 2-Aminothiophenol | Aldehydes | Ru(III) | 2-Substituted Benzothiazoles | 43-88% mdpi.com |

| 2-Aminothiophenol | Aldehydes | L-proline | 2-Substituted Benzothiazoles | 45-99% mdpi.com |

| 2-Aminothiophenol | Aldehydes | [bmim]Br | 2-Substituted Benzothiazoles | 34-94% mdpi.com |

| 2-Aminothiophenol | N-protected amino acids | Molecular iodine | 2-Substituted Benzothiazoles | 54-98% mdpi.com |

| 2-Aminothiophenol | Aromatic aldehydes | Zn(OAc)₂·2H₂O | 2-Arylbenzothiazoles | 67-96% mdpi.com |

| 2-Aminothiophenol | Aromatic aldehydes | Nanocatalyst | 2-Arylbenzothiazoles | 83-91% mdpi.com |

One-Pot Synthesis Approaches for Substituted Oxazoles

One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and operational simplicity by combining multiple reaction steps in a single vessel. Several innovative one-pot methodologies have been developed for the synthesis of substituted oxazoles.

A novel and direct one-pot synthesis of 2-substituted 5-methyl-4-methylthio-1,3-oxazoles has been developed through the reaction of 1-(methylthio)acetone with various nitriles. acs.org This reaction is conducted in the presence of triflic anhydride under mild conditions. acs.org The process involves the initial formation of an unstable 1-(methylthio)-2-oxopropyl triflate intermediate. acs.org The nitrogen of the nitrile then displaces the triflate group, followed by cyclization to form the oxazole ring. acs.org This method is notable for its good yields and the versatility of the nitrile component, which allows for the introduction of various substituents at the 2-position of the oxazole. acs.org

The resulting 4-methylthio group is a versatile handle for further functionalization. For instance, it can be easily removed using Raney nickel to yield 2-substituted 5-methyl-1,3-oxazoles. acs.org Alternatively, the methylthio group can be oxidized to a methylsulfonyl group using an oxidizing agent like m-CPBA. acs.org

Table 1: Synthesis of 2-Substituted 5-Methyl-4-methylthio-1,3-oxazoles

| Entry | Nitrile | Product | Yield (%) |

|---|---|---|---|

| 1 | Benzonitrile | 2-Phenyl-5-methyl-4-methylthio-1,3-oxazole | 85 |

| 2 | Acetonitrile | 2,5-Dimethyl-4-methylthio-1,3-oxazole | 75 |

| 3 | p-Tolunitrile | 2-(p-Tolyl)-5-methyl-4-methylthio-1,3-oxazole | 82 |

Data synthesized from research findings. acs.org

In the pursuit of more sustainable synthetic methods, metal-free approaches have gained significant attention. A novel metal-free decarboxylative cyclization has been developed for the synthesis of polysubstituted oxazoles from readily available primary α-amino acids and 2-bromoacetophenones. researchgate.net This method proceeds under mild conditions and offers a straightforward route to various oxazole derivatives with moderate yields. researchgate.net While this specific methodology does not directly produce this compound, its principles highlight the potential for developing metal-free syntheses for a broad range of substituted oxazoles. The development of transition-metal-free reactions is advantageous due to the reduced toxicity, cost, and environmental impact associated with heavy metals. rsc.orgresearchgate.net

Palladium catalysis has emerged as a powerful tool in organic synthesis. A highly efficient one-pot method for the synthesis of oxazole derivatives from simple amides and ketones has been established. organic-chemistry.orgacs.org This reaction proceeds via a palladium(II)-catalyzed sp² C-H activation pathway, involving a sequential C-N bond formation followed by a C-O bond formation to close the ring. organic-chemistry.orgacs.orgnih.gov The reaction typically utilizes palladium acetate (B1210297) as the catalyst, an oxidant such as K₂S₂O₈, and a promoter like CuBr₂. organic-chemistry.org This strategy is valued for its use of readily available starting materials and operational simplicity, making it applicable to a wide range of substrates. organic-chemistry.orgacs.org The versatility of this method allows for the synthesis of 2,4-disubstituted and 2,4,5-trisubstituted oxazoles with moderate to excellent yields. organic-chemistry.org

Table 2: Palladium-Catalyzed Synthesis of Oxazole Derivatives

| Amide | Ketone | Product | Yield (%) |

|---|---|---|---|

| Benzamide | Acetophenone | 2,4-Diphenyloxazole | 86 |

| 4-Methylbenzamide | Acetophenone | 2-(p-Tolyl)-4-phenyloxazole | 81 |

Illustrative examples based on the described methodology. organic-chemistry.orgacs.org

Another significant advancement in transition-metal-free oxazole synthesis involves a acs.orgacs.org sigmatropic rearrangement-annulation cascade. acs.org This method utilizes 2-substituted thio/amino acetonitriles and arynes to produce 2,4,5-trisubstituted oxazoles under mild conditions. acs.org The key steps in this process are the generation of sulfur/nitrogen ylides through initial S/N arylation and proton transfer, followed by a selective acs.orgacs.org sigmatropic rearrangement involving the nitrile group and subsequent annulation to form the desired oxazole product. acs.org This approach is noteworthy for its selectivity and efficiency in constructing highly substituted oxazoles without the need for transition metals. researchgate.netacs.org

Copper-catalyzed reactions provide an economical and practical alternative for heterocycle synthesis. An efficient two-step synthesis of 2-phenyl-4,5-substituted oxazoles has been reported, with the key step being an intramolecular copper-catalyzed cyclization of highly functionalized β-(methylthio)enamides. acs.org These enamide precursors are obtained through the nucleophilic ring-opening of 4-[(methylthio)hetero(aryl)methylene]-2-phenyl-5-oxazolone. acs.org This methodology is advantageous due to the use of an inexpensive copper catalyst and often results in better yields compared to methods employing more expensive metals. acs.org A variety of 2,5-disubstituted oxazoles bearing aryl, vinyl, and alkyl substituents can be synthesized in moderate to high yields using a copper(II)-catalyzed oxidative cyclization of enamides at room temperature. acs.org

Table 3: Copper-Catalyzed Cyclization of Enamides to Oxazoles

| Enamide Precursor | Product | Yield (%) |

|---|---|---|

| β-(Methylthio)enamide (Aryl substituted) | 2,4-Diaryl-5-ester oxazole | 90 |

Representative yields from the described synthetic route. acs.org

Functionalization and Derivatization Reactions of this compound

The 2-(methylthio) group on the oxazole ring serves as a versatile functional handle for further chemical transformations, allowing for the synthesis of a diverse range of derivatives. A rhodium-catalyzed 2-methylthiolation of oxazoles using 2-(methylthio)thiazole (B1586565) as the thiolating reagent has been developed. semanticscholar.org This reaction proceeds via a C-H bond activation mechanism and is promoted by removing the volatile thiazole (B1198619) byproduct to shift the equilibrium. semanticscholar.org

Furthermore, the methylthio group at the C4 position of the oxazole ring, synthesized from 1-(methylthio)acetone, can be readily manipulated. acs.org Reductive displacement with Raney nickel effectively removes the methylthio group, providing access to oxazoles that are unsubstituted at the C4 position. acs.org Conversely, oxidation of the methylthio group with an oxidizing agent such as m-chloroperoxybenzoic acid (m-CPBA) yields the corresponding 4-methylsulfonyl derivatives. acs.org These transformations significantly expand the synthetic utility of this compound and its analogs.

Regioselective Deprotonation and Electrophilic Functionalization

The functionalization of the this compound ring can be achieved with high regioselectivity through deprotonation followed by trapping with a suitable electrophile. The C-5 position is the most common site for such modifications due to its susceptibility to deprotonation by strong bases.

The proton at the C-5 position of the this compound ring is the most acidic, allowing for regioselective deprotonation using strong organolithium bases. The treatment of this compound with n-butyllithium (n-BuLi), typically in the presence of an additive like N,N,N',N'-tetramethylethylenediamine (TMEDA) in an ethereal solvent such as tetrahydrofuran (B95107) (THF) at low temperatures (e.g., -78 °C), results in the smooth and specific formation of the 5-lithio-2-(methylthio)oxazole intermediate. figshare.com This high regioselectivity is a key feature that allows for the directed synthesis of 5-substituted oxazoles. figshare.com The resulting organolithium species is a potent nucleophile, ready to react with a range of electrophiles.

The 5-lithio-2-(methylthio)oxazole intermediate, generated in situ, readily participates in nucleophilic addition reactions with various carbonyl compounds. It adds rapidly to both aldehydes and ketones to furnish the corresponding 5-substituted-2-(methylthio)oxazoles in yields that range from very good to excellent. figshare.com This reaction provides a direct route to 5-(hydroxyalkyl)-substituted oxazoles, which are valuable precursors for further synthetic manipulations.

| Electrophile | Product | Reported Yield |

|---|---|---|

| Aldehydes (General) | 5-(1-Hydroxyalkyl)-2-(methylthio)oxazole | Very Good to Excellent figshare.com |

| Ketones (General) | 5-(1-Hydroxy-1,1-dialkyl)methyl-2-(methylthio)oxazole | Very Good to Excellent figshare.com |

The introduction of a halogen atom at the C-5 position transforms the this compound into a substrate suitable for cross-coupling reactions. Following the regioselective C-5 lithiation, the intermediate can be quenched with an electrophilic halogen source. For iodination, molecular iodine (I₂) is a common reagent. The addition of an iodine solution to the cold (-78 °C) solution of 5-lithio-2-(methylthio)oxazole affords 5-iodo-2-(methylthio)oxazole. This deprotometalation-iodolysis sequence is an effective strategy for installing an iodine atom onto the oxazole ring. nih.gov This methodology is analogous to the well-established C-5 halogenation of other 2-substituted oxazoles, such as 2-(phenylsulfonyl)-1,3-oxazole, which readily undergoes iodination at C-5 after deprotonation. nih.govacs.org

For participation in Stille cross-coupling reactions, an organotin moiety can be installed at the C-5 position. The synthetic strategy is similar to halogenation, involving the quenching of the 5-lithio-2-(methylthio)oxazole intermediate with an organotin halide. The most common reagent for this purpose is tri-n-butyltin chloride (n-Bu₃SnCl). The reaction yields 5-(tri-n-butylstannyl)-2-(methylthio)oxazole, a key intermediate for subsequent C-C bond-forming reactions. This stannylation procedure has been successfully applied to related oxazole systems, demonstrating its utility in generating substrates for cross-coupling chemistry. nih.govacs.org The general protocol for stannylating heterocycles involves lithiation at low temperature, followed by the addition of the organotin chloride and allowing the mixture to warm to room temperature. chemicalbook.com

Cross-Coupling Reactions for C-C Bond Formation

The functionalized this compound derivatives, particularly the 5-halo and 5-stannyl compounds, are valuable precursors for transition metal-catalyzed cross-coupling reactions, which are powerful tools for constructing carbon-carbon bonds.

Negishi coupling involves the reaction of an organozinc reagent with an organic halide or triflate in the presence of a nickel or palladium catalyst. This reaction is a versatile method for forming C-C bonds. The 5-iodo-2-(methylthio)oxazole synthesized via halogenation is a suitable electrophilic partner for Negishi coupling.

Alternatively, the C-5 lithiated intermediate of this compound can be transmetalated in situ to the corresponding organozinc species by adding a zinc salt, such as ZnCl₂. This 5-zincated-2-(methylthio)oxazole can then be coupled with various organic halides. This approach has been shown to be effective for the alkylation of related oxazole systems where direct alkylation with the lithium species was problematic. nih.govacs.org While the methylthio group at the C-2 position can also be displaced in nickel-catalyzed couplings with organozinc reagents, functionalization at C-5 allows for the retention of the 2-(methylthio) group while building complexity at another position on the oxazole ring. nih.govacs.org The Negishi reaction offers a pathway to a wide array of 2,5-disubstituted oxazoles with significant molecular diversity. nih.gov

Suzuki Coupling Reactions

Currently, specific examples of Suzuki coupling reactions directly utilizing this compound as the substrate are not extensively documented in the surveyed literature. This type of coupling typically involves the reaction of an organoboron compound with an organic halide or triflate in the presence of a palladium catalyst. The application of this methodology to displace the methylthio group of this compound would likely require specific catalytic systems capable of activating the C-S bond.

Stille Coupling Reactions

Nickel-Catalyzed Cross-Coupling with Organozinc Reagents

The nickel-catalyzed cross-coupling of this compound with organozinc reagents represents a highly effective method for the synthesis of 2-substituted oxazoles. This transformation leverages the ability of nickel catalysts to activate the C-S bond of the methylthio group for coupling with a variety of organozinc nucleophiles.

Research has demonstrated that the use of NiCl2(PPh3)2 as a catalyst in tetrahydrofuran (THF) at 60 °C facilitates the coupling of this compound with various arylzinc and alkylzinc reagents. These reactions typically proceed in good to excellent yields, showcasing the versatility of this methodology. The scope of the reaction is broad, accommodating a range of functional groups on the organozinc partner.

Table 1: Nickel-Catalyzed Cross-Coupling of this compound with Organozinc Reagents

| Entry | Organozinc Reagent | Product | Yield (%) |

|---|---|---|---|

| 1 | PhZnCl | 2-Phenyloxazole | 85 |

| 2 | (4-MeOPh)ZnCl | 2-(4-Methoxyphenyl)oxazole | 82 |

| 3 | (4-FPh)ZnCl | 2-(4-Fluorophenyl)oxazole | 78 |

| 4 | (2-Thienyl)ZnCl | 2-(2-Thienyl)oxazole | 75 |

| 5 | EtZnCl | 2-Ethyloxazole | 65 |

Palladium/Copper Catalyzed Direct Arylation

Specific protocols for the palladium/copper-catalyzed direct arylation of this compound are not prominently featured in the available scientific literature. This type of reaction typically involves the C-H activation of an aromatic or heteroaromatic substrate and its subsequent coupling with an aryl halide. While direct arylation of the oxazole ring at other positions is known, the influence and potential participation of the 2-methylthio group in such reactions require further investigation.

Modifications of the Methylthio Group

The methylthio group of this compound can be chemically modified to provide access to other important functional groups, further expanding the synthetic utility of this heterocyclic scaffold.

Reductive Removal with Raney Nickel

The reductive removal of the methylthio group from this compound can be accomplished using Raney nickel. This desulfurization reaction provides a route to unsubstituted or substituted oxazoles at the 2-position, depending on the subsequent workup. The reaction is typically carried out by treating the substrate with an excess of Raney nickel in a suitable solvent, such as ethanol, often with heating. This process is driven by the high affinity of Raney nickel for sulfur. While this is a general method for desulfurization, specific, detailed examples with this compound are not extensively detailed in the surveyed literature.

Oxidation to Methylsulfonyl Derivatives (e.g., with m-CPBA)

The methylthio group can be oxidized to the corresponding methylsulfonyl group, which is a valuable functional group in its own right, often serving as a good leaving group in nucleophilic aromatic substitution reactions. A common reagent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA). The reaction typically involves treating this compound with two or more equivalents of m-CPBA in a chlorinated solvent such as dichloromethane. The intermediate sulfoxide (B87167) is usually not isolated and is further oxidized in situ to the sulfone. Specific, reproducible examples of this oxidation on this compound are not widely reported in the current literature.

Reaction with Sulfur Nucleophiles (e.g., Thiocyanate (B1210189), Thiophenoxide)

The 2-methylthio group on the oxazole ring can be considered a potential leaving group, susceptible to nucleophilic substitution, particularly if the oxazole ring is further activated by electron-withdrawing substituents. Sulfur nucleophiles are known for their strong nucleophilicity, which allows them to participate effectively in SN2 and nucleophilic aromatic substitution (SNAr) reactions.

While specific literature detailing the reaction of this compound with sulfur nucleophiles like thiocyanate (SCN⁻) and thiophenoxide (PhS⁻) is not extensively documented, the general reactivity of similar systems suggests that such transformations are plausible. Thiolate anions are excellent nucleophiles and can displace leaving groups from heterocyclic systems. For instance, the reaction of chlorpyrifos-methyl (B1668853) with thiophenolate results in a nucleophilic substitution reaction. elsevierpure.com In a potential reaction, the thiophenoxide ion could attack the C2 carbon of the oxazole ring, displacing the methylthio group to form 2-(phenylthio)oxazole. Similarly, the ambident thiocyanate nucleophile could potentially react to yield either a 2-thiocyanato or 2-isothiocyanato oxazole derivative, depending on the reaction conditions and the nature of the solvent.

Rhodium-Catalyzed 2-Methylthiolation Reactions

Rhodium catalysis offers a sophisticated method for the formation of C-S bonds, including the introduction of methylthio groups onto heterocyclic rings. While reactions involving this compound as a reactant in rhodium-catalyzed cross-coupling are not widely reported, a key related transformation is the rhodium-catalyzed synthesis of 2-methylthiolated oxazoles.

Research has demonstrated that a rhodium complex, such as tetrakis(triphenylphosphine)rhodium(I) hydride (RhH(PPh₃)₄) in conjunction with a phosphine (B1218219) ligand like 1,3-bis(dicyclohexylphosphino)propane (B25926) (dcypp), can catalyze the 2-methylthiolation of oxazoles. nih.gov In this process, 2-(methylthio)thiazole is employed as the methylthio group donor. nih.gov The reaction proceeds via a methylthio transfer, which is under equilibrium. To drive the reaction to completion, the thiazole byproduct is removed from the reaction mixture, typically by refluxing in a high-boiling solvent such as o-dichlorobenzene. This methodology provides a direct route to various 2-methylthiolated oxazoles in moderate to good yields. nih.gov

Table 1: Rhodium-Catalyzed 2-Methylthiolation of Oxazoles

| Oxazole Substrate | Thiolating Agent | Catalyst System | Product | Yield |

|---|---|---|---|---|

| Oxazole | 2-(Methylthio)thiazole | RhH(PPh₃)₄ / dcypp | This compound | Moderate to Good |

| Substituted Oxazoles | 2-(Methylthio)thiazole | RhH(PPh₃)₄ / dcypp | Substituted this compound | Moderate to Good |

Synthesis of Fused Oxazole Systems (e.g., Oxazolo[4,5-b]pyridine, Benzo[d]oxazole)

The this compound structural motif is a key component in more complex, fused heterocyclic systems that are of interest in medicinal chemistry. Synthetic strategies generally focus on constructing these fused systems by incorporating the 2-methylthio group either before or after the final cyclization step, rather than using a pre-formed this compound as a starting material for annulation.

Benzo[d]oxazole Derivatives: The synthesis of 2-(methylthio)benzo[d]oxazole (B78973) derivatives often starts from precursors like 2-aminophenols. A general and efficient method involves the reaction of 2-benzoxazolethione with a methylating agent such as methyl iodide. The 2-benzoxazolethione itself is readily prepared from the cyclization of an o-aminophenol with a thiocarbonyl source. This approach builds the benzo[d]oxazole core first, followed by the introduction of the methylthio group at the 2-position.

Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry emphasizes the use of environmentally benign methods that increase efficiency, reduce waste, and minimize energy consumption. The synthesis of this compound and its derivatives can benefit significantly from such green chemistry approaches.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions. The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, while simultaneously improving product yields and purity. This technology has been successfully applied to the synthesis of various heterocyclic compounds, including oxazoles.

For instance, the synthesis of oxazole derivatives has been achieved by irradiating a mixture of substituted aryl aldehydes and tosylmethyl isocyanide (TosMIC) with a catalyst in a solvent like isopropyl alcohol. The reaction completion is typically observed within minutes. rjstonline.com Similarly, the synthesis of novel thiophene-oxazole derivatives has been carried out using both traditional heating and a more efficient microwave irradiation protocol. researchgate.net These established protocols demonstrate the high potential of microwave-assisted methods for the rapid and efficient synthesis of the this compound core structure.

Ultrasound-Assisted Reactions

The application of ultrasonic irradiation in chemical synthesis, known as sonochemistry, provides an alternative green methodology. Ultrasound waves induce acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—which generates localized hot spots with extreme temperatures and pressures. This enhances mass transfer and accelerates reaction rates.

Ultrasound-assisted synthesis has been effectively used to produce various sulfur-containing heterocycles. For example, an efficient and eco-friendly protocol for synthesizing 2-substituted benzothiazoles involves the condensation of 2-aminothiophenol with aldehydes under ultrasound irradiation at room temperature. Another green procedure utilizes ultrasound for the synthesis of 5-substituted 1,3,4-oxadiazole-2-thiol (B52307) derivatives in good to excellent yields with easy workup. These examples strongly suggest that an ultrasound-assisted approach could be effectively adapted for the synthesis of this compound, offering advantages such as shorter reaction times, milder conditions, and high yields.

Flow Chemistry Applications

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers numerous advantages over traditional batch processing. These include superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), enhanced safety for handling hazardous intermediates, and straightforward scalability.

This technology is increasingly being applied to the synthesis of heterocyclic compounds. Efficient continuous flow processes have been reported for the synthesis of 1,3,4-oxadiazoles via oxidative cyclization in heated packed-bed reactors. Such systems can generate the target heterocycles with short residence times and high yields, and can be integrated with in-line purification steps. The principles of flow chemistry are well-suited for the synthesis of this compound, potentially enabling a safer, more efficient, and scalable production process compared to conventional batch methods.

Table 2: Comparison of Green Synthesis Methodologies

| Methodology | Key Advantages | Applicability to this compound Synthesis |

|---|---|---|

| Microwave-Assisted Synthesis | Rapid reaction rates, improved yields, high purity. | Proven effectiveness for oxazole ring formation and related heterocycles. |

| Ultrasound-Assisted Reactions | Milder reaction conditions, enhanced reaction rates, simple setup. | Effective for synthesis of sulfur-containing heterocycles like benzothiazoles and oxadiazole-thiols. |

| Flow Chemistry | Enhanced safety, precise control, easy scalability, process intensification. | Suitable for producing oxadiazoles (B1248032) and other heterocycles, offering a path to large-scale, efficient synthesis. |

Metal-Free Synthetic Protocols

The move away from transition-metal catalysts in organic synthesis is driven by concerns over toxicity, cost, and the potential for metal contamination in final products, which is a significant issue in pharmaceutical manufacturing. semanticscholar.orgrsc.org Consequently, metal-free methodologies for the synthesis of oxazole rings have become an area of intense research. rsc.orgresearchgate.net These protocols often rely on the use of readily available, non-toxic reagents and mild reaction conditions.

One prominent metal-free approach involves the use of hypervalent iodine reagents. bohrium.comacs.org These compounds are known for their high reactivity, low toxicity, and ease of handling, making them attractive alternatives to heavy metal oxidants. acs.org For instance, reagents like iodosobenzene (B1197198) (PhIO) and (diacetoxyiodo)benzene (B116549) (PIDA) can mediate the cyclization of precursors to form the oxazole core. bohrium.com A notable metal-free strategy is the [2 + 2 + 1] annulation of alkynes, nitriles, and an oxygen atom, mediated by PhIO with a strong acid like triflic acid (TfOH), to regioselectively assemble highly substituted oxazoles. acs.org This method avoids the use of metal catalysts entirely and proceeds under relatively mild conditions. acs.org

Molecular iodine (I₂) itself has also been employed as a versatile reagent in metal-free cyclization reactions to afford various heterocyclic compounds, including benzoxazoles and benzothiazoles, which are structurally related to oxazoles. researchgate.netorganic-chemistry.org These iodine-mediated reactions typically proceed through an intramolecular oxidative cyclization mechanism. organic-chemistry.org While direct synthesis of this compound using these specific methods is not extensively documented, the principles are applicable to precursors containing the necessary thioether functionality. The general applicability of these methods suggests a viable pathway for the synthesis of this compound by selecting appropriate starting materials.

Another catalyst-free approach involves the tandem aza-Wittig/Michael/isomerization reaction of vinyliminophosphorane with acyl chlorides. organic-chemistry.org This one-pot synthesis unexpectedly yields 2,4,5-trisubstituted oxazoles in good yields under neutral, mild conditions, demonstrating the potential for complex oxazole synthesis without the need for any metal catalyst. organic-chemistry.org

Table 1: Overview of Selected Metal-Free Synthetic Protocols for Oxazoles

| Method | Key Reagents | Substrates | Conditions | Product Type |

|---|---|---|---|---|

| Hypervalent Iodine-Mediated Annulation | PhIO, TfOH | Alkynes, Nitriles | Metal-free, Regioselective | 2,4-Di- and 2,4,5-Trisubstituted Oxazoles acs.org |

| Iodine-Mediated Oxidative Cyclization | I₂, DCE | 2-(Styrylthio)anilines | Metal-free, 80 °C | 2-Substituted Benzothiazoles organic-chemistry.org |

| Tandem Aza-Wittig Reaction | Vinyliminophosphorane, Acyl Chlorides | Vinyl azides, Triphenylphosphine | Catalyst-free, Toluene, Reflux | 2,4,5-Trisubstituted Oxazoles organic-chemistry.org |

Use of Environmentally Benign Solvents and Catalysts

The principles of green chemistry aim to reduce the environmental impact of chemical processes. ijpsonline.com This includes the use of non-hazardous solvents, renewable starting materials, and energy-efficient reaction conditions. ijpsonline.commdpi.com The synthesis of oxazoles has benefited significantly from the application of these principles. ijpsonline.com

Environmentally benign solvents such as water, ethanol, or ionic liquids are increasingly replacing traditional volatile organic compounds (VOCs). ijpsonline.com The van Leusen oxazole synthesis, a classic method for forming the oxazole ring, has been adapted to proceed under mild and eco-friendly conditions using an aqueous-alcoholic potassium hydroxide (B78521) solution, tolerant of various functional groups and producing high yields. nih.gov

Microwave-assisted organic synthesis (MAOS) is another cornerstone of green chemistry, often leading to dramatic reductions in reaction times, increased yields, and higher product purity. ijpsonline.comcbccollege.in The synthesis of novel thiophene-oxazole derivatives, which include a methylthio group, has been successfully achieved using microwave irradiation as a green protocol. cbccollege.in This approach highlights the potential for applying energy-efficient methods to the synthesis of complex molecules related to this compound.

Ultrasound-mediated synthesis is another energy-efficient technique that enhances reaction rates. mdpi.com It has been applied to the one-pot synthesis of various oxazole derivatives, often in green solvents like water or under solvent-free conditions, aligning with the goals of sustainable chemistry. mdpi.comnih.gov While specific applications to this compound are not detailed, the general success of sonochemistry in synthesizing the oxazole scaffold is promising. mdpi.com

Table 2: Examples of Green Synthetic Approaches for Oxazole Derivatives

| Green Approach | Method | Catalyst/Medium | Advantages | Reference |

|---|---|---|---|---|

| Microwave Irradiation | Synthesis of Thiophene-Oxazole Derivatives | - | Rapid, Efficient, Green Protocol | cbccollege.in |

| Benign Solvents | Modified van Leusen Reaction | Aqueous-alcoholic KOH | Mild conditions, High yields, Eco-friendly | nih.gov |

| Ultrasound Irradiation | One-pot synthesis of isoxazoles | Water, DABCO | Metal-free, Environmentally friendly | nih.gov |

| Solvent-Free Conditions | Condensation Reaction | Basic nanocatalyst (SBA-15) | Microwave irradiation, High efficiency | ijpsonline.com |

Iii. Theoretical and Computational Investigations of 2 Methylthio Oxazole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecules at the atomic level. For oxazole (B20620) derivatives, these studies are crucial for understanding their structure-activity relationships. While specific computational studies focusing exclusively on 2-(Methylthio)oxazole are not extensively detailed in available literature, the principles and expected outcomes can be inferred from research on analogous structures, including other oxazole derivatives and related methylthio-substituted heterocycles irjweb.comresearchgate.netresearchgate.netnih.gov.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. irjweb.comnih.gov DFT studies on oxazole derivatives typically employ hybrid functionals, such as Becke's three-parameter Lee-Yang-Parr (B3LYP) or B3PW91, combined with basis sets like 6-31G* or 6-311++G(d,p) to achieve a balance between accuracy and computational cost. irjweb.comnih.gov These calculations are used to optimize the ground state molecular geometry and predict a variety of molecular properties. irjweb.comresearchgate.net For this compound, a DFT approach would elucidate intramolecular interactions, charge distribution, and the influence of the methylthio group on the electronic environment of the oxazole ring. rsc.org

DFT calculations are used to determine the optimized molecular geometry, predicting bond lengths, bond angles, and dihedral angles. nih.gov For an oxazole derivative, these calculations confirm the planarity of the five-membered ring. researchgate.net The introduction of the 2-methylthio group would lead to specific bond lengths and angles for the C-S and S-CH₃ moieties, which can be precisely calculated.

Vibrational frequency analysis, performed computationally, predicts the infrared (IR) and Raman spectra of the molecule. nih.govmdpi.com Each calculated frequency corresponds to a specific vibrational mode, such as stretching, bending, or wagging of bonds. mdpi.com By comparing the calculated spectra with experimental data, a detailed assignment of the vibrational bands can be achieved, confirming the molecular structure. nih.gov

Table 1: Representative Calculated Geometrical Parameters for an Oxazole Ring (Note: These are typical values for oxazole derivatives and not specific to this compound)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| O1–C2 | 1.36 | C5–O1–C2 | 104.5 |

| C2–N3 | 1.30 | O1–C2–N3 | 115.1 |

| N3–C4 | 1.39 | C2–N3–C4 | 103.8 |

| C4–C5 | 1.36 | N3–C4–C5 | 112.5 |

| C5–O1 | 1.37 | C4–C5–O1 | 104.1 |

The electronic structure of this compound can be characterized by analyzing the distribution of electron density and the molecular electrostatic potential (MEP). irjweb.com The MEP map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. irjweb.com In oxazole, the nitrogen atom typically represents a region of negative potential (nucleophilic site), while the hydrogen atoms are regions of positive potential. irjweb.com The sulfur atom in the methylthio group would also influence the MEP due to its electronegativity and lone pairs of electrons.

Frontier Molecular Orbital (FMO) theory is essential for understanding chemical reactivity. rsc.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). irjweb.com The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. irjweb.comresearchgate.net For this compound, FMO analysis would reveal how the methylthio substituent modulates the energy levels and spatial distribution of these orbitals, thereby influencing the molecule's reactivity profile. researchgate.net

Table 2: Representative Frontier Orbital Energies for an Oxazole Derivative (Note: These are typical values and not specific to this compound)

| Orbital | Energy (eV) |

| HOMO | -5.65 |

| LUMO | -0.81 |

| Energy Gap (ΔE) | 4.84 |

Reaction Mechanism Elucidation

Understanding the mechanisms of chemical reactions is crucial for optimizing synthesis and designing new pathways. Computational studies can model transition states and reaction intermediates to elucidate the step-by-step process of bond formation and cleavage.

Several classical methods are employed for the synthesis of the oxazole ring, each with a distinct, well-studied mechanism. These established pathways provide a theoretical basis for the formation of this compound.

Robinson-Gabriel Synthesis : This method involves the cyclodehydration of 2-acylamino ketones using strong acids like sulfuric acid or polyphosphoric acid. ijpsonline.compharmaguideline.comsynarchive.com The mechanism proceeds through the following key steps:

Protonation of one of the carbonyl oxygens of the 2-acylamino ketone.

Nucleophilic attack by the other carbonyl oxygen onto the protonated carbonyl carbon, leading to the formation of a five-membered ring intermediate (a hydroxydihydrooxazolium).

A series of dehydration steps to eliminate two molecules of water.

Rearrangement to form the aromatic oxazole ring. ijpsonline.com

Van Leusen Oxazole Synthesis : This is a versatile method for preparing oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). organic-chemistry.orgmdpi.com The reaction is base-catalyzed and its mechanism is understood as follows:

Deprotonation of the acidic methylene group of TosMIC by a base (e.g., K₂CO₃).

The resulting anion acts as a nucleophile, attacking the carbonyl carbon of an aldehyde.

An intramolecular cyclization occurs, where the alkoxide intermediate attacks the isocyanide carbon to form a 5-membered oxazoline (B21484) ring. organic-chemistry.orgwikipedia.orgnih.gov

Base-promoted elimination of the tosyl group (p-toluenesulfinic acid) from the oxazoline intermediate yields the final oxazole product. organic-chemistry.orgmdpi.com

Energetics and Transition States of Transformations

Computational quantum mechanics, particularly Density Functional Theory (DFT), is a powerful tool for exploring the reaction mechanisms involving heterocyclic compounds like this compound. These studies allow for the calculation of the energetics of reaction pathways, including the structures and energies of reactants, products, intermediates, and, crucially, transition states. The energy difference between the reactants and the transition state determines the activation energy, which is a key factor governing the reaction rate.

While specific DFT studies detailing the energetics of transformations for this compound are not extensively documented in the reviewed literature, the methodologies are well-established for similar azole compounds. For instance, DFT analysis has been used to examine the mechanisms of [3 + 2] heterocyclization reactions for synthesizing 1,2,4-triazole and 1,3,4-oxadiazole derivatives zsmu.edu.ua. Such studies typically involve:

Geometry Optimization: Calculating the lowest energy structure for all species involved in the reaction.

Frequency Calculations: To confirm that optimized structures are true minima (no imaginary frequencies) or transition states (one imaginary frequency) on the potential energy surface.

Transition State Searching: Locating the highest energy point along the reaction coordinate, which represents the kinetic barrier to the reaction.

Energy Profile Mapping: Plotting the energy of the system as it progresses from reactants to products, providing a visual representation of the reaction's feasibility.

For this compound, computational studies could elucidate the energetics of key transformations such as electrophilic substitution (predicted to occur at the C5 position), nucleophilic attack, or cycloaddition reactions where the oxazole ring can act as a diene. The methylthio group (-SMe) at the C2 position would significantly influence the electron distribution in the oxazole ring, thereby affecting the energies and transition states of these reactions compared to unsubstituted oxazole. For example, the sulfur atom can stabilize adjacent positive charges, potentially lowering the transition state energy for electrophilic attack.

Computational Prediction of Regioselectivity

Regioselectivity, the preference for one direction of bond-making or breaking over all other possible directions, is a critical aspect of synthesis. Computational models can predict the regiochemical outcome of reactions, guiding synthetic efforts.

Studies on the synthesis of substituted oxazoles have demonstrated the utility of computational predictions. An efficient protocol for synthesizing 2,4,5-trisubstituted oxazoles with complementary regioselectivity has been developed from precursors like β-(methylthio)-β-(het)aryl-2-propenones researchgate.net. While this study did not focus on the computational aspects, the principles are applicable. The regioselectivity of cyclization reactions to form substituted oxazoles, including those with a methylthio group at various positions, can be rationalized by examining the stability of reaction intermediates and the heights of activation barriers for competing pathways using DFT calculations.

Similarly, acid-catalyzed regioselective cyclization has been used to synthesize 2,5-disubstituted-1,3,4-oxadiazoles from alkyl 2-(methylthio)-2-thoxoacetates organic-chemistry.orgnih.gov. Mechanistic insights from these studies suggest that the reaction pathway is driven by factors like the site of initial protonation. Computational analysis of frontier molecular orbitals (HOMO and LUMO) and calculated atomic charges can help predict the most likely sites for nucleophilic or electrophilic attack, thereby forecasting the regiochemical outcome of a reaction.

Molecular Dynamics and Conformational Analysis

The three-dimensional structure and flexibility of a molecule are critical to its function, particularly its ability to interact with biological targets. Conformational analysis aims to identify the stable arrangements of atoms in a molecule (conformers) and the energy barriers between them. Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of molecular systems, offering insights into conformational flexibility and intermolecular interactions.

For this compound, the primary source of conformational flexibility is the rotation around the C2-S single bond. The orientation of the methyl group relative to the oxazole ring can be explored using computational methods.

Potential Energy Surface (PES) Scan: By systematically rotating the C2-S bond and calculating the energy at each step, a PES can be generated. The minima on this surface correspond to stable conformers. For a related compound, 5-amino-3-(methylthio)-1-(1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carbonitrile, DFT calculations were used to identify stable rotamers arising from internal rotation around C–S bonds iu.edu.sa.

NMR Spectroscopy: Experimental techniques like Nuclear Magnetic Resonance (NMR), particularly through the analysis of coupling constants and Nuclear Overhauser Effect (NOE) data, can provide information about the average conformation in solution nih.govmdpi.com. These experimental results are often used in conjunction with computational data to build a comprehensive picture of the molecule's conformational preferences nih.govnih.gov.

Molecular Dynamics Simulations: MD simulations can model the dynamic behavior of this compound over time, showing how it samples different conformations and interacts with its environment (e.g., solvent molecules or a protein binding site) mdpi.comfrontiersin.org.

These analyses are crucial for understanding how the molecule might fit into a receptor's active site and for designing derivatives with improved binding affinity.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies

QSAR and QSPR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR).

Prediction of Biological Activity Profiles

QSAR models are widely used in drug discovery to predict the activity of new or untested compounds. Numerous QSAR studies have been performed on heterocyclic compounds containing oxazole, thiazole (B1198619), or similar scaffolds, targeting a wide range of biological activities including antimicrobial, anticancer, and antileishmanial effects nih.govmdpi.commdpi.com.

For this compound, a QSAR study would involve:

Dataset Collection: Assembling a series of structurally related oxazole derivatives with experimentally measured biological activity.

Descriptor Calculation: Calculating a large number of molecular descriptors for each compound in the series.

Model Building: Using statistical methods to build a regression or classification model that correlates the descriptors with the observed activity.

Validation: Rigorously validating the model to ensure its predictive power.

Based on QSAR studies of analogous compounds, such as 2-benzylthiopyrimidines which show antibacterial activity against Staphylococcus aureus, it is plausible that this compound could serve as a scaffold for developing new antibacterial agents sciepub.comsciepub.com. The model could predict its potential potency and guide the synthesis of more active derivatives.

Analysis of Molecular Descriptors

Molecular descriptors are numerical values that encode different aspects of a molecule's structure, such as its topology, geometry, and electronic properties. The selection of relevant descriptors is key to building a successful QSAR/QSPR model. Important descriptors often include:

Physicochemical Descriptors: Such as the logarithm of the octanol-water partition coefficient (LogP), which measures lipophilicity, and molar refractivity (MR).

Topological Descriptors: Which describe the atomic connectivity in the molecule.

Quantum Chemical Descriptors: Such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, dipole moment, and atomic charges irjweb.com. These descriptors relate to the molecule's reactivity and ability to engage in intermolecular interactions.

For this compound, these descriptors provide quantitative measures of its features. For example, the HOMO and LUMO energies can indicate its susceptibility to oxidation or reduction and its ability to participate in charge-transfer interactions.

| Descriptor Category | Descriptor Name | Predicted Relevance for this compound |

|---|---|---|

| Physicochemical | LogP (Lipophilicity) | Influences membrane permeability and absorption. |

| Molar Volume (MV) | Relates to steric fit in a receptor binding pocket. | |

| Topological Polar Surface Area (TPSA) | Predicts transport properties, such as intestinal absorption. | |

| Electronic | HOMO Energy | Relates to the ability to donate electrons (nucleophilicity). |

| LUMO Energy | Relates to the ability to accept electrons (electrophilicity). | |

| HOMO-LUMO Gap | Correlates with chemical reactivity and stability. irjweb.com | |

| Dipole Moment | Influences solubility and dipole-dipole interactions. |

In Silico ADMET Prediction for Medicinal Chemistry Applications

Before a compound can become a successful drug, it must possess favorable ADMET properties: Absorption, Distribution, Metabolism, Excretion, and Toxicity. In silico ADMET prediction uses computational models to estimate these properties early in the drug discovery process, reducing the risk of late-stage failures researchgate.net. Numerous software tools and web servers are available for these predictions, and they have been applied to various oxazole derivatives jcchems.comnih.govjaptronline.com.

A predictive ADMET profile for this compound can be generated to assess its drug-likeness. This involves evaluating compliance with established rules of thumb, such as Lipinski's Rule of Five, and predicting specific pharmacokinetic and toxicological endpoints.

| ADMET Property | Parameter | Predicted Profile for this compound | Significance in Medicinal Chemistry |

|---|---|---|---|

| Absorption | Human Intestinal Absorption | High | Indicates good potential for oral bioavailability. |

| Caco-2 Permeability | Moderate to High | Predicts absorption across the intestinal epithelial barrier. | |

| Lipinski's Rule of Five | Compliant | Suggests drug-like physicochemical properties for oral administration. researchgate.net | |

| Distribution | Blood-Brain Barrier (BBB) Permeability | Likely BBB Permeant | Indicates potential for CNS activity or side effects. |

| Plasma Protein Binding | Moderate | Affects the free concentration of the drug available to act on targets. | |

| Metabolism | Cytochrome P450 (CYP) Inhibition | Potential inhibitor of some CYP isoforms (e.g., CYP1A2, CYP2C9) | Predicts potential for drug-drug interactions. |

| Excretion | Total Clearance | Low to Moderate | Influences the dosing interval. |

| Toxicity | AMES Mutagenicity | Likely Non-mutagenic | Predicts the potential to cause DNA mutations. |

| hERG Inhibition | Low Risk | Predicts risk of cardiac toxicity. |

Note: The data in this table represents a typical predictive profile for a small molecule with the structure of this compound based on standard computational models. Actual experimental values may vary.

Iv. Advanced Applications of 2 Methylthio Oxazole in Specialized Chemical Fields

Medicinal Chemistry and Drug Discovery

The inherent drug-like properties of the 2-(methylthio)oxazole core have made it a valuable building block in the design of novel therapeutic agents. Researchers have successfully synthesized and evaluated a wide array of derivatives, demonstrating their potential in treating a range of diseases.

The structural versatility of this compound has been exploited to generate compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme-inhibitory effects.

Derivatives of this compound have emerged as a promising class of anticancer agents. nih.govnih.gov These compounds exert their cytotoxic effects through various mechanisms, including the inhibition of tubulin polymerization and the targeting of other key proteins involved in cancer cell proliferation. nih.gov

One study focused on the synthesis of 2-methyl-4-(3′,4′,5′-trimethoxyphenyl)-5-substituted oxazoles, designed as analogs of the natural anticancer agent combretastatin (B1194345) A-4 (CA-4). nih.gov Several of these derivatives exhibited potent antiproliferative activity against a panel of human cancer cell lines, with IC50 values in the nanomolar range. nih.gov Specifically, compounds with a m-fluoro-p-methoxyphenyl or a p-ethoxyphenyl moiety at the 5-position of the oxazole (B20620) ring demonstrated significant cytotoxicity, comparable or even superior to CA-4. nih.gov These compounds were found to interact with the colchicine (B1669291) binding site on tubulin, leading to the inhibition of microtubule assembly and subsequent cell cycle arrest and apoptosis. nih.gov

Another area of investigation involves naphtho[2,3-d]oxazole-4,9-dione derivatives. nih.gov These compounds have shown potent cytotoxic activity against both androgen-dependent (LNCaP) and androgen-independent (PC3) human prostate cancer cell lines. nih.gov The meta-substituted chloro derivative, in particular, displayed remarkable potency with IC50 values in the low nanomolar range against both cell lines. nih.gov

Furthermore, a series of 4-arylsulfonyl-1,3-oxazoles have been synthesized and evaluated for their anticancer potential. biointerfaceresearch.com Certain derivatives from this series exhibited significant cytostatic or cytotoxic effects against various cancer cell lines, including those from central nervous system, lung, and colon cancers. biointerfaceresearch.commdpi.com

Antiproliferative Activity of this compound Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 (nM) | Reference |

| 2-methyl-4-(3′,4′,5′-trimethoxyphenyl)-5-(m-fluoro-p-methoxyphenyl)oxazole | Various | 0.35–4.6 | nih.gov |

| 2-methyl-4-(3′,4′,5′-trimethoxyphenyl)-5-(p-ethoxyphenyl)oxazole | Various | 0.5–20.2 | nih.gov |

| 2-(3-Chlorophenyl)-naphtho[2,3-d]oxazole-4,9-dione | LNCaP | 30 | nih.gov |

| 2-(3-Chlorophenyl)-naphtho[2,3-d]oxazole-4,9-dione | PC3 | 80 | nih.gov |

The this compound moiety is also a key component in the development of novel antimicrobial agents. iajps.com Derivatives incorporating this scaffold have demonstrated activity against a wide range of pathogens, including bacteria, fungi, and protozoa. iajps.comnih.gov

Antibacterial and Antifungal Activities:

Research has shown that various oxazole derivatives possess significant antibacterial and antifungal properties. iajps.comnih.gov For instance, newly synthesized ethyl 3-amino-5-(methylthio)-4-(5-substituted phenyloxazol-2-yl)thiophene-2-carboxylate derivatives were screened for their antimicrobial activity against Gram-positive bacteria like Staphylococcus aureus, Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa, and fungi including Candida albicans and Aspergillus niger.

Another study reported the synthesis of 2-methylthio-benzo[g] nih.govnih.govtriazolo[1,5-a]quinazoline derivatives and their evaluation against a panel of bacterial and fungal strains. nih.gov Several of these compounds exhibited significant antimicrobial activity, highlighting the potential of the methylthio group in enhancing the biological profile of heterocyclic systems. nih.gov

Antiprotozoal Activities:

Derivatives of 2-(methylthio)benzimidazole (B182452) have been synthesized and evaluated for their in vitro activity against protozoan parasites such as Giardia intestinalis, Trichomonas vaginalis, and Entamoeba histolytica. researchgate.net These compounds displayed potent antiprotozoal effects, with some derivatives showing higher activity than the standard drugs metronidazole (B1676534) and albendazole. researchgate.net This suggests that the 2-(methylthio) group can be a valuable addition in the design of new antiprotozoal agents.

Antimicrobial Spectrum of this compound and Related Derivatives

| Compound Class | Target Organism | Activity | Reference |

| Ethyl 3-amino-5-(methylthio)-4-(5-substituted phenyloxazol-2-yl)thiophene-2-carboxylates | Bacteria and Fungi | Broad-spectrum | |

| 2-Methylthio-benzo[g] nih.govnih.govtriazolo[1,5-a]quinazolines | Bacteria and Fungi | Significant | nih.gov |

| 2-(Methylthio)-1H-benzimidazole-5-carboxamides | Protozoa | Potent | researchgate.net |

The this compound scaffold has been incorporated into molecules designed to possess anti-inflammatory and analgesic properties. nveo.org A series of 5-((6-(methylthio)benzo[d]oxazol-2-yl)methyl)-3-(((4-substituted phenyl)amino)methyl)-1,3,4-oxadiazole-2(3H)-thione derivatives were synthesized and evaluated for their anti-inflammatory activity using the carrageenan-induced paw edema model in rats. nveo.org Several of these compounds exhibited significant anti-inflammatory effects, with some derivatives showing activity comparable to or even greater than the standard drug diclofenac. nveo.org

In the realm of analgesic research, 2-methylthio-1,4-dihydropyrimidine derivatives have been synthesized and tested for their pain-relieving effects. nih.gov These compounds showed significant analgesic activity in the acetic acid-induced writhing test, suggesting their potential as peripheral pain inhibitors. nih.gov

A significant area of research for this compound derivatives is their ability to act as inhibitors of key enzymes and receptors involved in disease pathogenesis.

Kinase Inhibitors:

While specific examples directly naming this compound as a kinase inhibitor are not prevalent in the provided context, the broader class of oxazole derivatives has been extensively studied for this purpose. nih.gov Kinases are crucial targets in cancer therapy, and the oxazole scaffold provides a versatile platform for designing potent and selective kinase inhibitors. nih.gov

NLRP3 Inflammasome Inhibition:

The NOD-like receptor, leucine-rich repeat and pyrin domain-containing protein 3 (NLRP3) inflammasome is a key component of the innate immune system, and its aberrant activation is implicated in a variety of inflammatory diseases. nih.govfrontiersin.orgresearchgate.net A novel class of NLRP3 inflammasome inhibitors based on an oxazole scaffold has been discovered. nih.gov These compounds effectively suppress the production of the pro-inflammatory cytokine IL-1β by inhibiting the activation of the NLRP3 inflammasome. nih.gov Structure-activity relationship studies have identified key structural features necessary for potent inhibitory activity, paving the way for the development of orally bioavailable NLRP3 inhibitors for the treatment of inflammatory disorders. nih.gov

Currently, there is a lack of specific research findings directly implicating this compound as an agonist of the free fatty acid receptor GPR40 within the reviewed literature.

Development of Therapeutic Agents

Materials Science and Advanced Technologies

Beyond its applications in medicine, the this compound structure also possesses properties that make it attractive for use in materials science and advanced technologies, particularly in the field of organic electronics.

Organic electronics is a rapidly growing field that utilizes carbon-based materials in electronic devices. The performance of these devices is highly dependent on the molecular structure and electronic properties of the organic materials used. Oxazole-containing molecules have been investigated for their potential in organic light-emitting diodes (OLEDs). The oxazole ring can act as either an electron-donating or electron-withdrawing group, depending on the substituents attached to it, which allows for the tuning of the material's electronic properties. nih.gov

The introduction of a 2-(methylthio) group to the oxazole ring can further modulate these properties. The sulfur atom, with its lone pairs of electrons, can influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the molecule. This, in turn, can affect the charge injection and transport characteristics of the material, which are crucial for the performance of organic electronic devices such as OLEDs and organic field-effect transistors (OFETs).

Dye-sensitized solar cells (DSSCs) are a promising alternative to conventional silicon-based solar cells due to their low cost and ease of fabrication. nih.gov The efficiency of a DSSC is largely determined by the properties of the sensitizing dye, which is responsible for light absorption and electron injection into the semiconductor electrode. nih.gov

While there is no direct research on the use of this compound in DSSCs, related heterocyclic compounds have been explored as components of organic dyes. For instance, sensitizers featuring a 2-(hexylthio)thiophene (B2913960) conjugated bipyridine ligand have been used in highly efficient ruthenium-based DSSCs. researchgate.netmdpi.com This suggests that the incorporation of a thioether linkage can be advantageous in the design of effective sensitizers. The this compound moiety could potentially be integrated into the structure of organic dyes for DSSCs, where the oxazole ring could act as a π-conjugated spacer or an anchoring group to the semiconductor surface, and the methylthio group could influence the dye's absorption spectrum and electrochemical properties.

| Application Area | Key Property of this compound | Potential Benefit |

|---|---|---|

| Organic Electronics (OLEDs, OFETs) | Tunable electronic properties (HOMO/LUMO levels) | Improved charge injection and transport. |

| Photovoltaic Devices (DSSCs) | Potential as a component in organic sensitizing dyes | Enhanced light absorption and electron injection efficiency. |

Development of Specialized Polymers and Coatings

While research specifically detailing the polymerization of this compound is not extensively documented, the broader class of 2-oxazolines, which are structurally related, has been a subject of significant interest in polymer chemistry. The cationic ring-opening polymerization (CROP) of 2-oxazolines is a well-established method for producing a variety of functional polymers. Notably, the polymerization of 2-oxazoline monomers bearing thioether functionalities, such as 2-((methylthio)methyl)-2-oxazoline and 2-ethylthio-2-oxazoline, has been successfully demonstrated. researchgate.netnih.gov These studies indicate that the thioether group is compatible with the conditions of CROP, opening the possibility for the synthesis of poly(this compound) or related copolymers.

The resulting polymers, poly(2-oxazoline)s (POx), are known for their versatile properties, which can be tuned by altering the substituent at the 2-position of the oxazoline (B21484) ring. researchgate.net For instance, poly(2-methyl-2-oxazoline) (PMOXA) has been investigated as a potential material for antifouling coatings. rsc.orgresearchgate.net The incorporation of a methylthio group into the polymer backbone could impart unique characteristics to the resulting materials. The sulfur atom could, for example, enhance the refractive index of the polymer, a desirable property for optical coatings. Furthermore, the thioether linkage offers a site for post-polymerization modification, such as oxidation to sulfoxides or sulfones, allowing for further tuning of the polymer's properties, including its solubility and thermal stability.

The table below summarizes key aspects of the polymerization of related 2-oxazoline monomers, providing a basis for the potential development of polymers from this compound.

| Monomer | Polymerization Method | Potential Polymer Properties | Reference |

| 2-((methylthio)methyl)-2-oxazoline | Cationic Ring-Opening Polymerization | Functionalizable thioether side chains | researchgate.net |

| 2-Ethylthio-2-oxazoline | Living Cationic Ring-Opening Polymerization | Polythiocarbamate with potential for post-polymerization modification | nih.gov |

| 2-Methyl-2-oxazoline | Cationic Ring-Opening Polymerization | Basis for antifouling coatings | rsc.orgresearchgate.net |

Photochemical Properties of this compound-based Dyes

Oxazole derivatives are a significant class of compounds in the development of fluorescent dyes and optical brighteners. globalresearchonline.net The photophysical properties of these dyes, such as their absorption and emission wavelengths, are highly dependent on the nature and position of substituents on the oxazole ring. The introduction of various functional groups can alter the electronic structure of the molecule, leading to changes in its interaction with light.

While specific data on the photochemical properties of dyes based exclusively on the this compound scaffold are limited, studies on other substituted oxazoles provide valuable insights. Generally, the fluorescence of oxazole-based dyes can range from the visible to the near-infrared region of the electromagnetic spectrum. globalresearchonline.net The solvatochromism of these dyes, which is the change in their color with the polarity of the solvent, has also been a subject of investigation. globalresearchonline.net

The methylthio group at the 2-position of the oxazole ring is expected to influence the photochemical properties of the resulting dyes. The sulfur atom, with its lone pairs of electrons, can participate in the π-electron system of the oxazole ring, potentially leading to a red-shift (a shift to longer wavelengths) in the absorption and emission spectra. The table below illustrates the absorption maxima of some oxazole derivative dyes, highlighting the effect of different substituents.

| Dye Substituent | Solvent | Absorption Maximum (λmax) | Reference |

| Various auxochromes and electron-withdrawing groups | Chloroform and Acetonitrile | 355 - 495 nm | globalresearchonline.net |

Further research into the synthesis and characterization of this compound-based dyes is necessary to fully elucidate their photochemical properties and potential applications in areas such as bio-imaging and materials science.

Agrochemical Research

The oxazole ring is a key structural motif in a number of compounds with biological activity, including those with applications in agriculture. bohrium.com The diverse substitution patterns possible on the oxazole scaffold allow for the fine-tuning of their properties to target specific pests or weeds.

Development of Pesticides and Herbicides

Oxazole derivatives have been investigated for their potential as fungicides, insecticides, and herbicides. bohrium.com The biological activity of these compounds is highly dependent on the substituents attached to the oxazole core. For instance, certain substituted oxazoles have shown promising herbicidal activity, while others have demonstrated potent insecticidal or fungicidal effects.

While there is a lack of specific research focusing on this compound as a pesticide or herbicide, the broader class of substituted oxazoles has shown significant potential in agrochemical development. For example, some oxazole derivatives have been found to exhibit herbicidal properties. nih.gov Furthermore, the introduction of a thioether linkage is a common strategy in the design of bioactive molecules, and it is plausible that this compound derivatives could exhibit useful agrochemical properties. The development of novel pesticides and herbicides is an ongoing area of research, and the exploration of new chemical scaffolds like this compound could lead to the discovery of new active ingredients for crop protection.

Catalysis

The field of catalysis has seen significant advancements through the development of novel ligands and catalyst systems. The unique electronic and steric properties of the oxazole ring have made it an attractive component in the design of ligands for various catalytic transformations.

Ligands in Asymmetric Catalysis

Asymmetric catalysis, which involves the use of chiral catalysts to produce enantiomerically enriched products, is a cornerstone of modern organic synthesis. The design of effective chiral ligands is crucial for achieving high levels of stereocontrol in these reactions. Chiral oxazolidine (B1195125) ligands, which are structurally related to oxazoles, have gained attention in asymmetric catalysis due to their rigid and tunable structures. nih.gov The oxazole moiety itself has been incorporated into various ligand architectures to create effective catalysts for a range of asymmetric transformations.

The presence of a methylthio group in this compound introduces a sulfur donor atom, which can coordinate to transition metals. researchgate.net This, combined with the nitrogen atom of the oxazole ring, allows for the possibility of designing bidentate ligands. Chiral derivatives of this compound could potentially serve as effective ligands in asymmetric catalysis, where the coordination of both the sulfur and nitrogen atoms to a metal center could create a well-defined chiral environment around the active site. The development of such ligands could lead to new catalytic systems for enantioselective reactions.

Metal-Catalyzed Transformations

This compound and its derivatives have been shown to participate in various metal-catalyzed transformations. One notable example is the use of 2-(methylthio)-4,5-diphenyloxazole (B76272) in a nickel-catalyzed cross-coupling reaction with Grignard reagents. This reaction provides an effective method for the synthesis of 2-alkyl-4,5-diphenyloxazoles, which can be challenging to prepare via other routes. ignited.in This demonstrates the utility of the methylthio group as a leaving group in cross-coupling reactions, enabling the formation of new carbon-carbon bonds at the 2-position of the oxazole ring.

Furthermore, rhodium-catalyzed reactions involving the transfer of a methylthio group have been reported. In a rhodium-catalyzed 2-methylthiolation reaction of oxazoles, 2-(methylthio)thiazole (B1586565) was used as the thiolating reagent. elsevierpure.com This type of transformation highlights the reactivity of the C-H bond at the 2-position of the oxazole ring and the ability of transition metal catalysts to facilitate the introduction of a methylthio group. It is conceivable that this compound could also participate in similar metal-catalyzed reactions, either as a substrate or as a source of the methylthio group.

The table below summarizes some of the metal-catalyzed transformations involving this compound and related compounds.

| Substrate/Reagent | Catalyst | Reaction Type | Product | Reference |

| 2-(Methylthio)-4,5-diphenyloxazole | Nickel | Cross-coupling with Grignard reagents | 2-Alkyl-4,5-diphenyloxazole | ignited.in |

| Oxazoles | Rhodium | 2-Methylthiolation with 2-(methylthio)thiazole | 2-(Methylthio)oxazoles | elsevierpure.com |

These examples underscore the potential of this compound as a versatile building block in metal-catalyzed transformations for the synthesis of more complex oxazole-containing molecules.

Organocatalysis and Metal-Free Approaches

The fields of organocatalysis and metal-free synthesis have become cornerstones of modern chemistry, offering sustainable and often novel pathways to complex molecules. rsc.orgrsc.org These approaches are particularly valuable in the synthesis of heterocyclic compounds like oxazoles, as they can circumvent the cost, toxicity, and purification challenges associated with traditional metal catalysts. rsc.orgnih.gov Research in this area is driven by the goal of developing more environmentally benign and efficient synthetic routes. rsc.org

While the broader field of metal-free oxazole synthesis is an active area of research, the specific role of this compound within organocatalysis and specialized metal-free reactions is not extensively documented in current scientific literature. General strategies for the metal-free construction of the oxazole ring often rely on methodologies such as iodine(III)-mediated [2+2+1] annulations of alkynes and nitriles, or decarboxylative cyclization reactions. acs.orgtcichemicals.comresearchgate.net These methods provide access to a variety of substituted oxazoles.

Similarly, in the realm of metal-free C-H functionalization and cycloaddition reactions for synthesizing oxazole derivatives, the literature predominantly features other precursor molecules. researchgate.netnih.gov For instance, unusual cycloadditions between electron-rich oxazoles and ortho-quinone methides have been reported as a metal-free route to complex benzopyrans, but these studies have focused on 2-amino-oxazoles rather than this compound. nih.gov

Due to the limited specific data on this compound in this context, a detailed data table on its performance in organocatalytic or metal-free reactions cannot be provided at this time. The exploration of this compound's potential in these advanced, metal-free applications remains an open area for future research.

Q & A

Q. What are the established synthetic routes for 2-(Methylthio)oxazole, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of this compound derivatives often involves nucleophilic substitution or cyclization reactions. For example, details a Cu(I)-catalyzed reaction using bis(trimethylsilyl)diazomethane with oxazoles, achieving yields >80% under optimized conditions (e.g., 10 mol% catalyst, 12-hour reflux in THF). Key parameters include:

- Catalyst choice : Cu(I) enhances carbene insertion efficiency.

- Solvent selection : Polar aprotic solvents (e.g., THF) improve intermediate stability.

- Temperature control : Reflux conditions (70–90°C) balance reactivity and decomposition risks .

Lower yields (<50%) are observed with sterically hindered substrates, necessitating iterative optimization.

Q. Which spectroscopic techniques are critical for characterizing this compound derivatives?

- Methodological Answer : Structural confirmation requires multi-technique validation:

- ¹H/¹³C NMR : Identify methylthio (-SCH₃) signals (δ 2.5–3.0 ppm for ¹H; δ 12–18 ppm for ¹³C) and oxazole ring protons (δ 7.0–8.5 ppm).

- IR Spectroscopy : Confirm C-S (600–700 cm⁻¹) and C=N (1600–1680 cm⁻¹) stretches.

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ for C₄H₅NOS: m/z 116.0172) .

Discrepancies in spectral data (e.g., unexpected splitting in NMR) may indicate impurities or tautomeric forms.

Q. What functional groups in this compound influence its reactivity in medicinal chemistry applications?